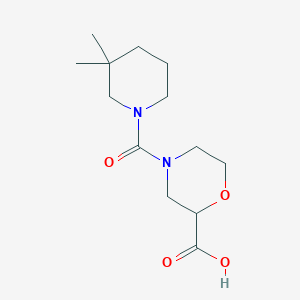
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid is a complex organic compound that features both piperidine and morpholine moieties. Piperidine is a six-membered heterocycle containing one nitrogen atom, while morpholine is a heterocycle containing both nitrogen and oxygen atoms. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .
Vorbereitungsmethoden
The synthesis of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts and specific reagents to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale reactions under controlled conditions to ensure purity and consistency of the final product .
Analyse Chemischer Reaktionen
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Wirkmechanismus
The mechanism of action of 4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular function and overall physiological effects .
Vergleich Mit ähnlichen Verbindungen
4-(3,3-Dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid can be compared with other similar compounds, such as:
3,3-Dimethylpiperidine-4-carboxylic acid: This compound lacks the morpholine moiety and may have different pharmacological properties.
N-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)-4-morpholin-4-yl-4-oxobutanamide: This compound has a similar structure but includes additional functional groups that may alter its biological activity.
Eigenschaften
Molekularformel |
C13H22N2O4 |
|---|---|
Molekulargewicht |
270.32 g/mol |
IUPAC-Name |
4-(3,3-dimethylpiperidine-1-carbonyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C13H22N2O4/c1-13(2)4-3-5-15(9-13)12(18)14-6-7-19-10(8-14)11(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
HZBMCDJHQDVIJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(C1)C(=O)N2CCOC(C2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















